4-Butoxybenzamide
Overview
Description
4-Butoxybenzamide is an organic compound with the molecular formula C11H15NO2. It is a white crystalline solid that is often used in various chemical research and industrial applications. The compound is characterized by the presence of a butoxy group attached to the benzamide structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-butoxybenzoic acid with ammonia or an amine under suitable conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 4-Butoxybenzoic acid or 4-butoxybenzaldehyde.
Reduction: 4-Butoxyaniline.
Substitution: 4-Butoxy-2-nitrobenzamide or 4-butoxy-2-halobenzamide.
Scientific Research Applications
4-Butoxybenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Butylbenzamide: Similar structure but with a butyl group instead of a butoxy group.
4-Butoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
4-Butoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
Uniqueness: 4-Butoxybenzamide is unique due to the presence of both the butoxy group and the amide group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Biological Activity
4-Butoxybenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, effects on different biological systems, and potential clinical applications.
Chemical Structure and Properties
This compound is an aromatic amide derivative characterized by a butoxy group attached to a benzene ring, which influences its solubility and interaction with biological targets. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound exhibits several biological activities, primarily through its interactions with specific enzymes and receptors. Notably:
- Tyrosinase Inhibition : Similar compounds have shown promise as tyrosinase inhibitors, which are valuable in cosmetic and medicinal applications for controlling pigmentation and preventing browning in food products. While specific data on this compound's inhibition potency is limited, related studies suggest potential efficacy in this area .
- Anticancer Activity : Preliminary studies have indicated that derivatives of benzamide can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the upregulation of pro-apoptotic factors like p53 .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Anticancer Evaluation : A study investigated the cytotoxic effects of various benzamide derivatives, including those similar to this compound, against MCF-7 breast cancer cells. The results demonstrated significant antiproliferative action with IC50 values ranging from 2.71 μM to 5.94 μM for structurally related compounds, suggesting that modifications in the benzamide structure can enhance biological activity .
- In Vivo Imaging : In research involving sigma receptor scintigraphy, a related compound demonstrated effective binding to sigma receptors overexpressed in breast cancer cells, indicating that derivatives like this compound could be explored for diagnostic imaging applications .
Properties
IUPAC Name |
4-butoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVYXJOVJVWXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401771 | |
Record name | 4-butoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73258-87-4 | |
Record name | 4-Butoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73258-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-butoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, 4-butoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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